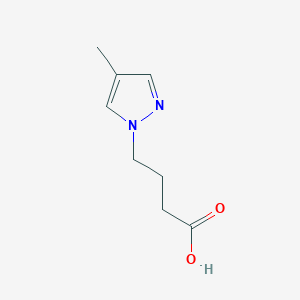

4-(4-甲基-1H-吡唑-1-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is typically stored as a powder .

Molecular Structure Analysis

The InChI code for 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is 1S/C8H12N2O2/c1-7-5-9-10(6-7)4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid are not available, it’s important to note that similar compounds are involved in a variety of reactions. For instance, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is used in the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and other compounds .Its physical form and storage temperature are factors to consider when handling this compound .

科学研究应用

光敏合成离子通道的光控

4-氧代-4-(芘-4-基甲氧基)丁酸通过合成离子通道的光控展示了其在纳米技术领域的实用性。这项研究强调了其在开发纳米流体装置中的潜力,其中光敏疏水性分子在受到照射时会生成亲水性基团,从而导致紫外光触发的离子物种选择性传输。此类进步表明朝着具有在受控释放、传感和信息处理中应用的多功能设备迈出了重要一步 Ali et al., 2012。

发芽抑制成分

对天然产物的研究通常会导致发现具有独特生物活性的化合物。从一枝黄花的花中,一种与 4-(4-甲基-1H-吡唑-1-基)丁酸结构相似的化合物对莴苣种子的发芽表现出显着的抑制作用,展示了此类化合物作为先导化合物在农业应用中控制杂草或开发新型除草剂的潜力 Oh et al., 2002。

四氢苯并[b]吡喃衍生物的高效合成

在有机合成中,离子液体在 4H-苯并[b]吡喃衍生物合成中的催化作用代表了一种绿色化学方法。此类方法突出了 4-(4-甲基-1H-吡唑-1-基)丁酸类似物在促进快速、高产反应方面的多功能性,而无需有机溶剂,从而为更可持续的化学合成工艺做出了贡献 Ranu et al., 2008。

安全和危害

作用机制

Target of Action

Pyrazole derivatives, which include 4-(4-methyl-1h-pyrazol-1-yl)butanoic acid, are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that leads to a variety of pharmacological effects .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects .

Action Environment

Such factors can significantly impact the pharmacological effects of pyrazole derivatives .

属性

IUPAC Name |

4-(4-methylpyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7-5-9-10(6-7)4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEJKQABVVGZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methyl-1H-pyrazol-1-yl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/structure/B2681985.png)

![1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one](/img/structure/B2681986.png)

![4,5-Dimethyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2681987.png)

![6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2681994.png)

![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)